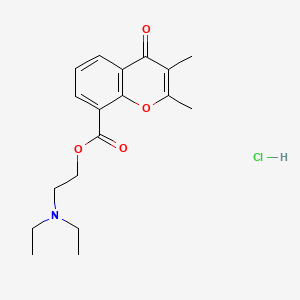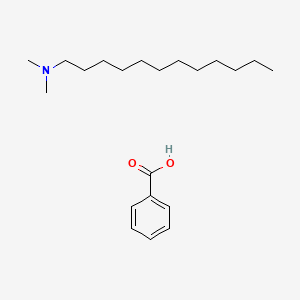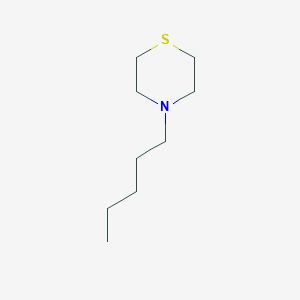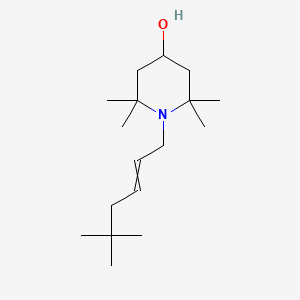![molecular formula C12H22OSi B14461625 3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one CAS No. 71785-82-5](/img/structure/B14461625.png)
3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one is an organic compound with the molecular formula C11H20OSi. It is a derivative of cyclohexanone, featuring a trimethylsilyl group and a methyl group attached to the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trimethylsilylacetylene to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one involves its reactivity as a ketone and the presence of the trimethylsilyl group. The trimethylsilyl group can act as a protecting group, making the compound more stable and less reactive under certain conditions. This allows for selective reactions to occur at other sites on the molecule. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the trimethylsilyl group.
3-Methylcyclohexanone: Similar structure but lacks the trimethylsilyl group.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the cyclohexanone structure.
Uniqueness
3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one is unique due to the presence of both the trimethylsilyl group and the cyclohexanone structure. This combination imparts unique reactivity and stability, making it valuable in various synthetic applications .
Properties
CAS No. |
71785-82-5 |
|---|---|
Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
3-methyl-3-(1-trimethylsilylethenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H22OSi/c1-10(14(3,4)5)12(2)8-6-7-11(13)9-12/h1,6-9H2,2-5H3 |
InChI Key |
ZMYGMWLHKQFSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1)C(=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
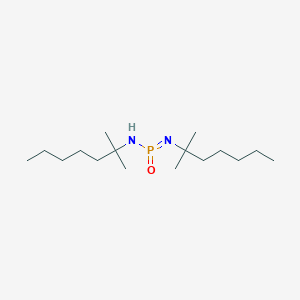

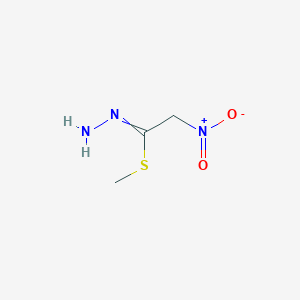
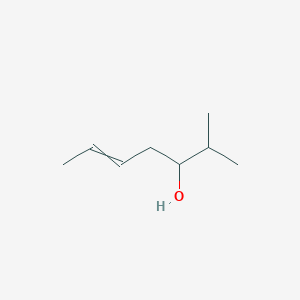

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
